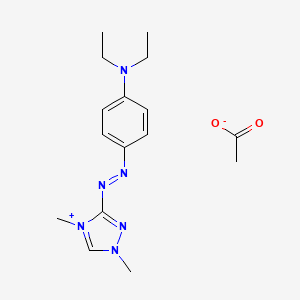

3-((4-(Diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-((4-(Diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium acetate is a complex organic compound that belongs to the class of azo dyes Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-(Diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium acetate typically involves the diazotization of 4-(diethylamino)aniline followed by coupling with 1,4-dimethyl-1H-1,2,4-triazole. The reaction is carried out under acidic conditions, often using hydrochloric acid, to form the diazonium salt. This intermediate is then reacted with the triazole compound under basic conditions to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pH, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-((4-(Diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium acetate undergoes various chemical reactions, including:

Oxidation: The azo group can be oxidized to form nitro compounds.

Reduction: The azo group can be reduced to form amines.

Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic medium are often used.

Substitution: Electrophilic substitution reactions typically require catalysts such as Lewis acids.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

3-((4-(Diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium acetate has a wide range of applications in scientific research:

Chemistry: Used as a dye in various analytical techniques and as a reagent in organic synthesis.

Biology: Employed in staining techniques for microscopy and as a marker in biological assays.

Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

Industry: Utilized in the production of colored materials, including textiles and inks.

Mechanism of Action

The mechanism of action of 3-((4-(Diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium acetate involves its interaction with molecular targets through its azo group. The compound can undergo photoisomerization, changing from trans to cis form upon exposure to light. This property is exploited in various applications, including photoresponsive materials. The molecular targets and pathways involved include interactions with cellular proteins and nucleic acids, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

- (E)-6-(4-(Dimethylamino)phenyl)diazenyl)-2-octyl-benzoisoquinoline-1,3-dione

- 4-(Benzothiazol-2-ylazo)-3-phenyl-2H-isoxazol-5-one

- Dimethyl-[4-(5-methyl-thiazol-2-ylazo)-phenyl]-amine

Uniqueness

3-((4-(Diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium acetate is unique due to its specific structural configuration, which imparts distinct photophysical properties. Its ability to undergo photoisomerization and its stability under various conditions make it particularly valuable in applications requiring precise control of molecular interactions .

Biological Activity

3-((4-(Diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium acetate is an azo compound characterized by its vibrant color and unique chemical properties. This compound exhibits potential biological activities that are of interest in various fields, including medicinal chemistry and pharmacology. Understanding its biological activity is crucial for evaluating its therapeutic applications and safety profile.

- Molecular Formula : C16H24N6O2

- Molecular Weight : 332.40 g/mol

- CAS Number : 94292-04-3

The biological activity of this compound is primarily attributed to its interaction with molecular targets through the azo and triazolium functional groups. These interactions can modulate various biochemical pathways, including enzyme inhibition and receptor binding. The electronic properties influenced by the diethylamino and azo groups play a significant role in its activity.

Antioxidant Activity

Research indicates that azo compounds like this compound may exhibit antioxidant properties. Antioxidants are critical in protecting cells from oxidative stress, which is linked to various diseases.

Table 1: Antioxidant Activity Assay Results

This table demonstrates that the compound has a lower EC50 value compared to Vitamin E, indicating stronger antioxidant activity.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety and efficacy of this compound in cancer cell lines. The results suggest that it may possess selective cytotoxic effects against certain cancer types while exhibiting lower toxicity towards normal cells.

Table 2: Cytotoxicity in Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast) | 10 | |

| HeLa (Cervical) | 15 | |

| A549 (Lung) | 12 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Lower values suggest higher potency against specific cancer cell lines.

Case Studies

Several studies have explored the biological effects of similar compounds within the same family:

- Study on Azo Compounds : A study demonstrated that azo compounds could induce apoptosis in cancer cells through oxidative stress mechanisms. The findings suggest that modifications in the molecular structure can enhance or reduce cytotoxic effects depending on the substituents present on the aromatic rings .

- Triazolium Derivatives : Research on triazolium derivatives has shown potential as antimicrobial agents. The interaction of these compounds with bacterial membranes suggests a mechanism of action that disrupts cellular integrity.

Properties

CAS No. |

84051-82-1 |

|---|---|

Molecular Formula |

C14H21N6.C2H3O2 C16H24N6O2 |

Molecular Weight |

332.40 g/mol |

IUPAC Name |

4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N,N-diethylaniline;acetate |

InChI |

InChI=1S/C14H21N6.C2H4O2/c1-5-20(6-2)13-9-7-12(8-10-13)15-16-14-17-19(4)11-18(14)3;1-2(3)4/h7-11H,5-6H2,1-4H3;1H3,(H,3,4)/q+1;/p-1 |

InChI Key |

FBFPEWLYPDEMMO-UHFFFAOYSA-M |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)N=NC2=NN(C=[N+]2C)C.CC(=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.